4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

Description

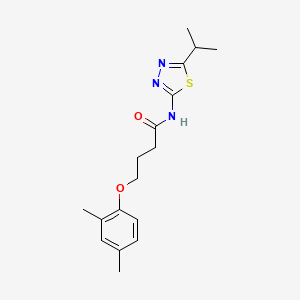

4-(2,4-Dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 3. The thiadiazole moiety is linked via a butanamide chain to a 2,4-dimethylphenoxy group. This structure is characteristic of bioactive molecules, as 1,3,4-thiadiazoles are known for diverse pharmacological and agrochemical applications .

Key structural features:

- Thiadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

- Isopropyl group: Enhances lipophilicity, influencing membrane permeability.

- Butanamide linker: Balances flexibility and rigidity, critical for molecular interactions.

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-11(2)16-19-20-17(23-16)18-15(21)6-5-9-22-14-8-7-12(3)10-13(14)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHWKLDVLMHBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole moiety. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells (MCF-7) and other malignancies such as gastrointestinal stromal tumors and chronic myelogenous leukemia .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide | MCF-7 | 15.0 | |

| Thiadiazole derivative A | A549 | 10.5 | |

| Thiadiazole derivative B | HeLa | 12.0 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal activities:

- Antibacterial activity : Compounds with the thiadiazole ring demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The biological activity of 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is thought to involve several mechanisms:

- Inhibition of DNA synthesis : Thiadiazole derivatives may interfere with nucleic acid synthesis in cancer cells.

- Induction of apoptosis : Compounds have been observed to induce programmed cell death in malignant cells.

- Disruption of cellular membranes : The presence of hydrophobic groups may enhance membrane permeability leading to cell lysis in bacteria.

Case Study 1: Anticancer Effects on MCF-7 Cells

A study investigated the effects of the compound on MCF-7 breast cancer cells using MTT assays. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM , suggesting significant anticancer activity.

Case Study 2: Antimicrobial Efficacy Against S. aureus

In another study focusing on antimicrobial properties, the compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

Research has identified several 1,3,4-thiadiazole derivatives as potential anticancer agents. These compounds are believed to induce apoptosis in cancer cells through various pathways. The structural similarity of 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide to other active thiadiazole compounds suggests it may also possess similar anticancer properties .

Neuroprotective Effects

There is growing evidence that certain thiadiazole derivatives can exhibit neuroprotective effects. Studies involving related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide in the treatment of neurodegenerative diseases .

Interaction with Biological Targets

The pharmacological activities of 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide are likely mediated through its interaction with specific biological targets. For instance:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may act on various receptors in the nervous system to exert neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications in the chemical structure can significantly influence their biological activity. For example:

- Substituents on the phenoxy group can enhance antimicrobial activity.

- Variations in the thiadiazole moiety can affect anticancer potency.

Case Studies

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Substituents

Analysis :

- Electron-Withdrawing vs. Donating Groups: The dichloro substituent () introduces electron-withdrawing effects, likely increasing reactivity toward electrophilic targets (e.g., enzymes in pests).

- Steric Effects : 2,4-Dimethyl groups in the target compound provide steric hindrance, which may reduce off-target interactions compared to planar substituents like methoxy.

Analogues with Varied Acyl/Amide Groups

Analysis :

- Sulfonamide vs. Butanamide : Sulfonamides () typically exhibit higher acidity (pKa ~10) due to the sulfonyl group, enhancing water solubility. The target compound’s butanamide linker likely reduces solubility but improves lipid bilayer penetration .

- Urea Derivatives : Tebuthiuron () demonstrates potent herbicidal activity via inhibition of photosynthesis. The urea moiety’s hydrogen-bonding capacity contrasts with the amide group in the target compound, suggesting different modes of action .

Analogues with Modified Thiadiazole Substituents

Analysis :

- Isopropyl’s bulk may enhance target binding specificity .

- Benzylidene Derivatives : Compounds like those in exhibit π-π stacking capabilities due to aromatic substituents, favoring interactions with biological receptors (e.g., insecticidal targets) .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide, and what reaction conditions are critical for optimizing yield?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or condensation of intermediates with appropriate electrophiles. For example:

- Route 1 : Reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide in POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product .

- Route 2 : Condensation of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide with phenoxybutanamide derivatives in DMF using K₂CO₃ as a base (reflux for 10 hours) .

Critical factors : - Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions .

- Temperature control : Reflux conditions ensure complete cyclization while avoiding side reactions (e.g., decomposition of POCl₃ at higher temperatures) .

- Purification : Recrystallization from DMSO/water mixtures improves purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological validation involves:

- Chromatography : Thin-layer chromatography (TLC) with mobile phases like hexane/ethyl acetate (2:3) to monitor reaction progress and purity .

- Spectroscopic analysis :

- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1660–1680 cm⁻¹, C=S at ~1240–1255 cm⁻¹) and absence of impurities (e.g., unreacted starting materials) .

- NMR : ¹H-NMR and ¹³C-NMR to verify substituent integration and carbon environments (e.g., aromatic protons, methyl groups) .

- Elemental analysis : Validate molecular formula accuracy (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's tautomeric forms?

Thiadiazoles often exhibit tautomerism (e.g., thione-thiol equilibria), which can lead to discrepancies between computational models (predicting stability) and experimental observations. To address this:

- IR spectroscopy : Absence of S-H stretching (~2500–2600 cm⁻¹) confirms the thione form, while C=S bands (~1240–1255 cm⁻¹) indicate tautomeric preference .

- X-ray crystallography : Resolve solid-state structures to identify dominant tautomers .

- Solvent studies : Probe solvent polarity effects on tautomer ratios via NMR in DMSO-d₆ vs. CDCl₃ .

Q. What experimental designs are recommended for assessing the environmental fate and transformation pathways of this compound in aquatic systems?

Adopt a tiered approach inspired by long-term environmental studies:

- Phase 1 (Lab-scale) :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (2–12) to identify degradation products .

- Adsorption studies : Use soil column experiments to measure binding coefficients (Kd) for sediment-water partitioning .

- Phase 2 (Ecosystem modeling) :

- Mesocosm simulations : Track compound persistence in aquatic microcosms with biotic/abiotic components .

- Analytical tools : LC-MS/MS to quantify parent compounds and metabolites at trace levels (LOQ < 1 ppb) .

Q. How should researchers approach the design of bioactivity assays to evaluate the fungicidal potential of this compound, considering structural analogs with known activity?

Leverage structure-activity relationship (SAR) insights from analogous 1,3,4-thiadiazoles:

- Assay selection :

- In vitro fungal inhibition : Use agar dilution or microbroth dilution against Candida albicans and Aspergillus fumigatus (MIC determination) .

- Enzyme targets : Test inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) via spectrophotometric assays .

- Controls : Include fluconazole as a positive control and structurally similar inactive analogs to validate specificity .

- Dose-response curves : Generate IC₅₀ values using logarithmic concentrations (0.1–100 µM) to assess potency gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.